1-Ethyl-5-iodo-4-nitro-1H-pyrazole
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Overview
Description
1-Ethyl-5-iodo-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique combination of substituents, including an ethyl group, an iodine atom, and a nitro group. These substituents confer distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Ethyl-5-iodo-4-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as an enaminone, with hydrazine or its derivatives. This reaction forms the pyrazole ring.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-5-iodo-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-iodo-4-nitro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Ethyl-5-iodo-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. The ethyl group contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
1-Ethyl-5-iodo-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Ethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-1H-pyrazole: Lacks the ethyl and iodine substituents, leading to different physical and chemical properties.
1-Ethyl-5-iodo-1H-pyrazole:
The unique combination of substituents in this compound makes it distinct from these similar compounds, offering a unique set of properties and applications.
Properties
Molecular Formula |
C5H6IN3O2 |
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Molecular Weight |
267.02 g/mol |
IUPAC Name |
1-ethyl-5-iodo-4-nitropyrazole |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 |
InChI Key |
JQTWUIHPUIZUBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
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